1-Bromoimidazo[1,5-a]pyridine-7-carboxylicacid
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Overview
Description
1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis .
Preparation Methods
The synthesis of 1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid typically involves the functionalization of imidazo[1,5-a]pyridine scaffolds. One common method is the bromination of imidazo[1,5-a]pyridine-7-carboxylic acid using brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . Industrial production methods may involve multi-step synthesis routes, including condensation reactions, cyclization, and subsequent bromination .
Chemical Reactions Analysis
1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound’s unique structure makes it useful in the development of luminescent materials and optoelectronic devices.
Organic Synthesis: It is used as an intermediate in the synthesis of various organic molecules.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the compound’s structure and the biological system it interacts with .
Comparison with Similar Compounds
1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid can be compared with other imidazo[1,5-a]pyridine derivatives, such as:
7-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid: Similar in structure but differs in the position of the bromine atom and the carboxylic acid group.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
The uniqueness of 1-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.
Properties
Molecular Formula |
C8H5BrN2O2 |
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Molecular Weight |
241.04 g/mol |
IUPAC Name |
1-bromoimidazo[1,5-a]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C8H5BrN2O2/c9-7-6-3-5(8(12)13)1-2-11(6)4-10-7/h1-4H,(H,12,13) |
InChI Key |
NPZNSCUHDPTDSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C=C1C(=O)O)Br |
Origin of Product |
United States |
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